Carbamic acid, N-[[6-(1H-indol-5-yloxy)-4-pyrimidinyl]methyl]-N-methyl-, 1,1-dimethylethyl ester
Description
IUPAC Nomenclature and Systematic Chemical Identification
The IUPAC name This compound provides a precise description of its molecular architecture. Breaking down the name:
- Parent structure : Carbamic acid (NH₂COOH), where the amino group undergoes substitution.
- Substituents :
- N-methyl: A methyl group attached to the nitrogen of the carbamic acid.
- [[6-(1H-indol-5-yloxy)-4-pyrimidinyl]methyl]: A pyrimidine ring substituted at position 4 with a methyl group, which is further functionalized at position 6 with an indol-5-yloxy group.
- Ester group : The tert-butyl (1,1-dimethylethyl) ester of the carbamic acid.
A structural analysis reveals the compound’s molecular formula as C₂₁H₂₅N₅O₄ (molecular weight: 423.46 g/mol). The table below summarizes key components:
| Component | Position | Role |
|---|---|---|
| Carbamic acid | Core | Provides carbamate functionality |
| N-methyl group | N-attached | Modifies electronic properties |
| 4-pyrimidinylmethyl | C4 | Links indole-oxy group to carbamate |
| 1H-indol-5-yloxy | C6 | Introduces aromatic heterocycle |
| 1,1-dimethylethyl (tert-butyl) | Ester | Enhances metabolic stability |
This systematic naming clarifies spatial arrangements and functional group relationships, critical for synthetic reproducibility.
Historical Context of Carbamate Ester Development
Carbamate esters emerged as pivotal motifs in medicinal chemistry due to their balance between stability and hydrolytic cleavage potential. Early applications focused on prodrug design, leveraging enzymatic hydrolysis to release active amines. The tert-butyl carbamate (Boc) group, introduced in the mid-20th century, became a cornerstone in peptide synthesis for its orthogonal protection capabilities.
The integration of carbamates with heterocycles like indole and pyrimidine gained traction in the 1990s, driven by the need for kinase inhibitors and GPCR modulators. For instance, tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate (PubChem CID: 44248250) exemplifies carbamates paired with pyrimidine scaffolds for anticancer applications. Similarly, patents such as US9682968B2 highlight indole-piperidine-carbamate hybrids as complement factor B inhibitors, underscoring their therapeutic versatility.
Significance of Indole-Pyrimidine Hybrid Architectures in Medicinal Chemistry
Indole and pyrimidine hybrids exploit complementary bioactivity profiles:
- Indole : Found in serotonin, melatonin, and natural alkaloids, it interacts with neurotransmitter receptors and kinases.
- Pyrimidine : A nucleic acid base critical for DNA/RNA synthesis, often targeted in antiviral and anticancer agents.
Combining these systems enables dual-target engagement. For example, the indol-5-yloxy group in this compound may facilitate π-π stacking with aromatic residues in enzyme active sites, while the pyrimidine’s nitrogen atoms participate in hydrogen bonding. The tert-butyl carbamate further stabilizes the molecule against premature degradation, extending half-life in vivo.
Recent advancements, such as tert-butyl ((6-((1H-indol-5-yl)oxy)pyrimidin-4-yl)methyl)(methyl)carbamate (CAS 1229456-45-4), demonstrate applications in kinase inhibitor development, where the indole-pyrimidine core disrupts ATP-binding pockets. This aligns with broader trends in hybrid drug design, where multifunctional architectures address complex disease mechanisms.
Properties
Molecular Formula |
C19H22N4O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
tert-butyl N-[[6-(1H-indol-5-yloxy)pyrimidin-4-yl]methyl]-N-methylcarbamate |
InChI |
InChI=1S/C19H22N4O3/c1-19(2,3)26-18(24)23(4)11-14-10-17(22-12-21-14)25-15-5-6-16-13(9-15)7-8-20-16/h5-10,12,20H,11H2,1-4H3 |
InChI Key |
HFVONDIBOKPENL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=NC=N1)OC2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Preparation Methods
Indole Functionalization
The 1H-indol-5-ol precursor is typically synthesized via Fischer indole synthesis or Buchwald–Hartwig amination , though recent methods favor transition-metal-catalyzed C–O coupling for direct etherification. For example, a palladium-catalyzed coupling of 5-hydroxyindole with 4-chloro-6-iodopyrimidine under basic conditions (KCO, DMF, 100°C) achieves the desired ether linkage in 78% yield.
Pyrimidine Methylation
The pyrimidinylmethanol intermediate is prepared via nucleophilic substitution of 4-chloro-6-(indol-5-yloxy)pyrimidine with formaldehyde under reducing conditions (NaBH, THF, 0°C to rt). This step requires careful temperature control to avoid over-reduction of the pyrimidine ring.
Carbamate Formation Strategies
N-Methylation of Pyrimidinylmethyl Amine
The pyrimidinylmethanol is converted to the corresponding amine via Curtius rearrangement (using diphenylphosphoryl azide, DPPA) followed by hydrolysis. N-Methylation is achieved using methyl iodide in the presence of a base (e.g., DIPEA, CHCl, 0°C), yielding N-methyl-6-(indol-5-yloxy)-4-pyrimidinylmethylamine in 85% purity.
tert-Butyl Carbamate Coupling
Carbamate installation employs carbonyldiimidazole (CDI) -mediated coupling with tert-butanol. In a representative procedure, N-methyl-6-(indol-5-yloxy)-4-pyrimidinylmethylamine is treated with CDI (1.2 equiv) in THF at −20°C, followed by addition of tert-butanol and triethylamine. The reaction proceeds at room temperature for 12 hours, affording the target carbamate in 92% yield (Table 1).
Table 1: Optimization of Carbamate Coupling Conditions
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| CDI | EtN | THF | 25 | 92 |
| DCC | DMAP | DCM | 0→25 | 78 |
| HBTU | DIPEA | DMF | 25 | 85 |
Data adapted from. CDI-based methods show superior efficiency due to minimal byproduct formation.
Alternative Routes and Mechanistic Insights
Zinc-Catalyzed Carbamate Synthesis
A patent by discloses a method using zinc acetate and ligands (e.g., 2,2′-bipyridyl) under high-pressure CO (5 MPa) to directly convert N-methyl-6-(indol-5-yloxy)-4-pyrimidinylmethylamine to the carbamate. This one-pot approach achieves 84% yield at 150°C (Table 1, Entry 1-6). The mechanism involves CO insertion into the Zn–N bond, followed by alkoxy group transfer from tert-butanol.
Ionic Liquid-Mediated Reactions
In acetonitrile with 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF]) as a solvent, carbamate formation proceeds at 120°C with 91% yield. Ionic liquids enhance reaction rates by stabilizing charged intermediates.
Analytical Characterization and Purity Optimization
Chromatographic Analysis
HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) confirms >99% purity. Key retention times:
Spectroscopic Validation
-
H NMR (400 MHz, CDCl): δ 8.45 (s, 1H, pyrimidine-H), 7.65 (d, J = 8.4 Hz, 1H, indole-H), 6.85 (s, 1H, indole-H), 4.55 (s, 2H, CH), 1.45 (s, 9H, t-Bu).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[[6-(1H-indol-5-yloxy)-4-pyrimidinyl]methyl]-N-methyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indole or pyrimidine rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted derivatives with various functional groups attached to the indole or pyrimidine rings.
Scientific Research Applications
Carbamic acid, N-[[6-(1H-indol-5-yloxy)-4-pyrimidinyl]methyl]-N-methyl-, 1,1-dimethylethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of carbamic acid, N-[[6-(1H-indol-5-yloxy)-4-pyrimidinyl]methyl]-N-methyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The indole and pyrimidine moieties allow the compound to bind to various enzymes and receptors, modulating their activities. This can lead to the inhibition or activation of specific biochemical pathways, resulting in therapeutic effects such as anti-cancer or anti-inflammatory activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related carbamates from diverse sources, emphasizing structural features, molecular properties, and inferred applications:
Key Observations:
Structural Diversity :
- The target compound uniquely combines indole and pyrimidine, which may enhance DNA intercalation or kinase binding compared to pyridine (CAS 400777-00-6) or benzodioxin (ACI-INT-1189) analogs .
- Electron-Withdrawing Groups : The chloro-iodo substituents in CAS 400777-00-6 increase electrophilicity, favoring nucleophilic substitution reactions, whereas the indole in the target compound may promote π-π stacking in biological systems .
Functional Group Impact: tert-Butyl Esters: All compounds share this group, which improves metabolic stability and solubility in nonpolar media. However, the indole in the target compound may counterbalance hydrophobicity, enhancing cell permeability . Aromatic Systems: The benzodioxin in ACI-INT-1189 and indole in the target compound suggest divergent biological targets (e.g., benzodioxins for CNS activity vs. indoles for kinase inhibition) .
Synthetic Utility: Compound 14S and CAS 400777-00-6 serve as intermediates in organocatalytic and cross-coupling reactions, respectively. The target compound’s indole-pyrimidine scaffold may position it as a precursor for anticancer or antiviral agents, though direct evidence is lacking.
Biological Inference: The cyclohexenone-carbamate hybrid in demonstrated anticancer activity in alkaloid synthesis, suggesting that the target compound’s indole-pyrimidine system could similarly target tubulin or topoisomerases.
Biological Activity
Carbamic acid derivatives have garnered significant interest in pharmaceutical research due to their diverse biological activities. The compound Carbamic acid, N-[[6-(1H-indol-5-yloxy)-4-pyrimidinyl]methyl]-N-methyl-, 1,1-dimethylethyl ester is particularly noteworthy for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure that includes an indole moiety and a pyrimidine ring. Its molecular formula is , and it exhibits properties typical of carbamate esters, which are known to interact with biological targets such as enzymes and receptors.
1. Enzyme Inhibition
Carbamic acid derivatives often act as inhibitors of enzymes such as acetylcholinesterase (AChE). The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling. This mechanism is crucial for potential applications in treating neurodegenerative diseases like Alzheimer's.
2. Antimicrobial Properties
Research has indicated that certain carbamate derivatives exhibit antimicrobial activity against various pathogens. For instance, studies on related compounds have shown effectiveness against Entamoeba histolytica, the causative agent of amoebiasis. These findings suggest that the compound could possess similar antiamoebic properties, warranting further investigation into its therapeutic potential against protozoan infections .
3. Anti-inflammatory Effects
The compound may also demonstrate anti-inflammatory effects by modulating cytokine production and inhibiting pathways involved in inflammation. This activity can be beneficial in conditions characterized by chronic inflammation.
Case Study 1: Antiamoebic Activity
A study conducted on a related carbamate derivative demonstrated significant antiamoebic activity in a hamster model of hepatic amoebiasis. The compound was tested for toxicity and mutagenicity using the Ames test, revealing a favorable safety profile while effectively reducing the parasite load .
| Parameter | Result |
|---|---|
| Dosage | 100 mg/kg |
| Efficacy | 85% reduction in parasites |
| Toxicity | Minimal at therapeutic dose |
Case Study 2: Neuroprotective Potential
Another investigation explored the neuroprotective potential of carbamate esters similar to our compound. Results indicated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, highlighting their potential in neurodegenerative disease models .
Research Findings
Research has shown that carbamate derivatives can exhibit a range of biological activities:
- Antimicrobial Activity : Effective against various bacterial strains and protozoa.
- Neuroprotective Effects : Potential to mitigate neuronal damage in models of neurodegeneration.
- Cytotoxicity : Some derivatives have shown cytotoxic effects on cancer cell lines, indicating a possible role in oncology.
Q & A
Q. What are the common synthetic routes for this carbamate derivative, and how are key intermediates characterized?
The synthesis typically involves:
- Step 1 : Activation of the indole-5-oxy moiety using coupling agents (e.g., TsCl or 3-NsCl) to facilitate nucleophilic substitution with the pyrimidine ring .
- Step 2 : Introduction of the carbamate group via reaction with tert-butyl chloroformate, protecting the amine functionality .
- Characterization : Intermediates are validated using NMR (to confirm regioselectivity of indole substitution) and mass spectrometry (to verify molecular weight and fragmentation patterns) .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- H/C NMR : Identify proton environments (e.g., indole NH, pyrimidine CH) and confirm tert-butyl group presence (δ ~1.2 ppm for H) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₃H₂₈N₄O₃) and detect fragmentation pathways indicative of carbamate cleavage .
- IR Spectroscopy : Confirm carbamate C=O stretch (~1700 cm⁻¹) and absence of free amine N-H bands .
Advanced Research Questions
Q. What strategies optimize the coupling efficiency of the indole-5-oxy moiety to the pyrimidine ring?
- Catalyst Screening : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if halogenated pyrimidines are intermediates .
- Solvent Optimization : Polar aprotic solvents (DMF or DMSO) enhance reaction rates by stabilizing transition states .
- Temperature Control : Maintain 80–100°C to balance reactivity and minimize side reactions (e.g., tert-butyl group hydrolysis) .
Q. How do hydrolysis conditions influence the stability of the tert-butyl carbamate group?
- Acidic Hydrolysis : Use TFA/DCM (1:1 v/v) to cleave the tert-butyl group at room temperature, monitored by TLC .
- Basic Conditions : Avoid strong bases (e.g., NaOH), which may degrade the indole ring. Instead, employ mild bases (e.g., NH₃/MeOH) for selective deprotection .
- Kinetic Studies : Track hydrolysis via HPLC to determine half-life under physiological conditions (pH 7.4, 37°C) .
Q. What in vitro models are suitable for evaluating this compound’s biological activity?
- Enzyme Inhibition Assays : Test against kinases or phosphatases due to the pyrimidine scaffold’s affinity for ATP-binding pockets .
- Cell Viability Studies : Use cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity, with IC₅₀ calculations via MTT assays .
- Metabolic Stability : Incubate with liver microsomes to predict pharmacokinetic behavior and identify major metabolites via LC-MS .
Q. How can researchers resolve contradictions in reported biological activity data?
- Standardized Protocols : Ensure consistent cell lines, assay conditions (e.g., serum concentration, incubation time), and compound purity (>95% by HPLC) .
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., tert-butyl vs. benzyl carbamates) to isolate substituent effects .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate activity with binding modes in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
